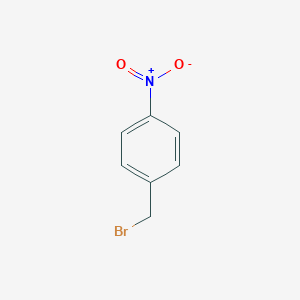

4-Nitrobenzyl bromide

Descripción

Propiedades

IUPAC Name |

1-(bromomethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-6-1-3-7(4-2-6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLRSQPSJGXRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049392 | |

| Record name | 4-Nitrobenzylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or tan powder; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-11-8 | |

| Record name | 4-Nitrobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(bromomethyl)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCHRSPCHUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Nitrobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-nitrobenzyl bromide. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the physicochemical characteristics, synthesis, and key reactions of this compound, with a focus on its application as a protecting group and an alkylating agent. Detailed experimental protocols for its synthesis and its use in the protection of carboxylic acids and phenols are provided, along with methods for deprotection. The guide also includes visualizations of reaction workflows and reactivity principles to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, also known as α-bromo-4-nitrotoluene, is a versatile organic reagent widely employed in synthetic chemistry. Its structure, featuring a benzyl (B1604629) bromide moiety activated by a strong electron-withdrawing nitro group at the para position, imparts unique reactivity that makes it a valuable tool in multi-step organic syntheses.[1]

Primarily, this compound serves as a protecting group for carboxylic acids and phenols. The resulting 4-nitrobenzyl esters and ethers are stable under various reaction conditions but can be cleaved under specific, mild conditions, making it an effective temporary blocking group.[1] Its utility extends to its role as an alkylating agent for nitrogen, oxygen, and sulfur nucleophiles, and as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] This guide aims to provide a detailed technical resource on the properties, reactivity, and practical application of this compound.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| CAS Number | 100-11-8 | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 98-101 °C | [3] |

| Boiling Point | Decomposes | [1] |

| Solubility | Soluble in organic solvents such as acetone, ethanol (B145695), and diethyl ether. Slightly soluble in water. | [1] |

| Stability | Stable under normal storage conditions. Sensitive to light and moisture. | [3] |

Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the benzylic carbon, which is enhanced by the electron-withdrawing nitro group. This makes it highly susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[4]

Protecting Group Chemistry

One of the most significant applications of this compound is in the protection of functional groups, particularly carboxylic acids and phenols.

-

Protection of Carboxylic Acids: Carboxylic acids can be converted to their 4-nitrobenzyl esters. This protection strategy is valuable in complex syntheses where the acidic proton of the carboxyl group needs to be masked. The esterification is typically carried out by reacting the carboxylate salt of the acid with this compound.

-

Protection of Phenols: Phenols can be protected as 4-nitrobenzyl ethers via the Williamson ether synthesis. The phenoxide, generated by treating the phenol (B47542) with a suitable base, acts as a nucleophile and displaces the bromide from this compound.[5]

The 4-nitrobenzyl protecting group is stable to a range of conditions but can be removed (deprotected) when desired. Common deprotection methods include reduction of the nitro group followed by cleavage, or photolysis.[6]

Alkylating Agent

This compound is an effective alkylating agent for a variety of nucleophiles:

-

N-Alkylation: It readily reacts with primary and secondary amines to form the corresponding N-(4-nitrobenzyl)amines.

-

O-Alkylation: Besides phenols, it can also alkylate alcohols to form 4-nitrobenzyl ethers.

-

S-Alkylation: Thiolates react with this compound to yield 4-nitrobenzyl thioethers.

Derivatizing Agent in Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent to enhance the detection of certain molecules, such as carboxylic acids, in techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. The introduction of the 4-nitrobenzyl chromophore allows for sensitive detection at specific wavelengths.

The following diagram illustrates the key reactivity pathways of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its use in protecting group chemistry are provided below.

Synthesis of this compound from 4-Nitrotoluene (B166481)

This procedure describes the radical bromination of 4-nitrotoluene to yield this compound.

Materials:

-

4-Nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or hexane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrotoluene (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the flask.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS which is denser than CCl4 and the appearance of succinimide (B58015) which is less dense.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pale yellow crystals.

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Protection of a Carboxylic Acid as a 4-Nitrobenzyl Ester

This protocol details a general procedure for the esterification of a carboxylic acid using this compound.

Materials:

-

Carboxylic acid

-

This compound

-

A suitable base (e.g., triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or cesium carbonate (Cs₂CO₃))

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone)

-

Round-bottom flask

-

Magnetic stirrer

-

Work-up and purification reagents and equipment

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1-1.5 equivalents). If using a solid base like Cs₂CO₃, ensure vigorous stirring.

-

Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.

-

Add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica (B1680970) gel or by recrystallization.

Protection of a Phenol as a 4-Nitrobenzyl Ether (Williamson Ether Synthesis)

This protocol describes the etherification of a phenol with this compound.

Materials:

-

Phenol

-

This compound

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃))

-

A suitable solvent (e.g., acetone, DMF, or acetonitrile)

-

Phase-transfer catalyst (optional, e.g., tetrabutylammonium (B224687) bromide (TBAB))

-

Round-bottom flask

-

Magnetic stirrer

-

Work-up and purification reagents and equipment

Procedure:

-

To a stirred solution of the phenol (1 equivalent) in the chosen solvent, add the base (1.5-2.0 equivalents). If using NaH, exercise caution as it is highly reactive and generates hydrogen gas.

-

If a phase-transfer catalyst is used, add it at this stage (typically 0.1 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid base was used, filter the mixture.

-

Partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 4-nitrobenzyl ether.

Deprotection of 4-Nitrobenzyl Esters and Ethers

A common method for the cleavage of the 4-nitrobenzyl group involves the reduction of the nitro group to an amine, which facilitates the cleavage of the ester or ether linkage.

Materials:

-

4-Nitrobenzyl protected compound

-

Reducing agent (e.g., H₂ gas with a catalyst like Pd/C, or a transfer hydrogenation source like ammonium (B1175870) formate (B1220265) with Pd/C)

-

Solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Filtration and work-up equipment

Procedure (Catalytic Hydrogenation):

-

Dissolve the 4-nitrobenzyl protected compound in a suitable solvent in a hydrogenation flask.

-

Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting p-aminobenzyl intermediate is often unstable and may cleave in situ or upon work-up.

-

Purify the deprotected carboxylic acid or phenol using appropriate extraction and/or crystallization techniques.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator (causes tearing). Inhalation may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, dark place away from incompatible materials such as strong bases, oxidizing agents, and moisture.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its unique reactivity, stemming from the electron-withdrawing nitro group, makes it an excellent choice for the protection of carboxylic acids and phenols, as well as a potent alkylating agent. Understanding its chemical properties, reactivity, and the detailed experimental protocols for its use is crucial for its effective and safe application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a solid foundation for scientists and researchers to leverage the full potential of this important chemical intermediate.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. jocpr.com [jocpr.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cesium Carbonate Catalyzed Esterification of N-Benzyl- N-Boc-amides under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Nitrobenzyl bromide CAS number and molecular structure

This technical guide provides a comprehensive overview of 4-Nitrobenzyl bromide, a crucial reagent in organic synthesis, particularly within pharmaceutical and chemical research. This document details its chemical identity, molecular structure, physical and chemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound, also known as α-bromo-4-nitrotoluene, is an organic compound that plays a significant role as an intermediate and a protecting group in the synthesis of complex molecules.[1][2]

CAS Number: 100-11-8[1][2][3][4][5][6][7]

Molecular Formula: C₇H₆BrNO₂[1][2][3][5][6][7]

IUPAC Name: 1-(bromomethyl)-4-nitrobenzene[3]

Synonyms: p-Nitrobenzyl bromide, 1-(Bromomethyl)-4-nitrobenzene, 4-(Bromomethyl)nitrobenzene, α-Bromo-p-nitrotoluene[3]

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a nitro group and a bromomethyl group at the para positions (1 and 4 positions, respectively).[3][5] The electron-withdrawing nature of the nitro group enhances the reactivity of the benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions.[1]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 216.03 g/mol | [1][3][5][6] |

| Appearance | Pale yellow or off-white to tan crystalline solid/powder | [1][2][8] |

| Melting Point | 98 - 106 °C | [1][2][8] |

| Boiling Point | 289 °C (decomposes) | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol (B145695), acetone, ether, and benzene. | [1][5][7] |

| Stability | Stable under normal conditions, but may be moisture and light sensitive. | [5][7] |

Synthesis of this compound

A prevalent method for the synthesis of this compound is the radical bromination of 4-nitrotoluene (B166481).[1][9] This reaction is typically initiated by light or a radical initiator.

Caption: General workflow for the synthesis of this compound.

This protocol is adapted from established organic synthesis procedures.[9][10]

Materials:

-

4-Nitrotoluene

-

Bromine or N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Anhydrous sodium bicarbonate solution

-

Magnesium sulfate

-

Ethanol or ligroin for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirrer

-

Heating mantle or oil bath

-

UV lamp or a high-wattage tungsten lamp (for initiation)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 4-nitrotoluene in carbon tetrachloride.

-

Heat the mixture to reflux.

-

While irradiating the flask with a UV or tungsten lamp, add a solution of bromine in carbon tetrachloride dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a steady reaction, indicated by the disappearance of the bromine color.[10]

-

Continue refluxing and irradiation for a period after the addition is complete to ensure the reaction goes to completion (typically 30 minutes to 2 hours).[10]

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic solution with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining HBr, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or ligroin to yield pale yellow crystals.[9][10]

Safety Precautions: this compound is a lachrymator and is corrosive.[3][4] The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[1][4]

Applications in Research and Drug Development

This compound is a versatile reagent with several important applications in the field of drug development and organic synthesis.

-

Protecting Group: It is widely used to introduce the 4-nitrobenzyl protecting group for functional groups such as carboxylic acids, phenols, and amines.[1] This protecting group is stable under a variety of reaction conditions and can be readily removed by reduction of the nitro group followed by cleavage.

-

Chemical Synthesis Intermediate: As a reactive benzylating agent, it serves as a key intermediate in the synthesis of a wide range of pharmaceutical compounds and bioactive molecules.[1][2] For instance, it is used in the preparation of di- and tri-substituted azoles and N6-Benzyladenosine-5'-uronamides, which are selective A3 adenosine (B11128) agonists.[5]

-

Derivatizing Agent: In analytical chemistry, it can be used as a derivatizing agent to improve the detection and analysis of certain compounds in chromatography.[2]

Safety and Handling

A summary of the safety information for this compound is provided in the table below.

| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements | References |

| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. | [4][7] |

| Serious Eye Damage/Irritation, Category 1 | GHS05 (Corrosion) | H318: Causes serious eye damage. | [4] | |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | [7] |

Handling and Storage: this compound should be handled in a well-ventilated area, and dust formation should be avoided.[8] It should be stored in a cool, dry, and dark place, away from incompatible materials such as strong bases, amines, and oxidizing agents.[5][7] The recommended storage temperature is typically below 15-25 °C.[4][7]

References

- 1. Protecting Group Chemistry: The Role of this compound [ketonepharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. This compound | 100-11-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 100-11-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

Synthesis of 4-Nitrobenzyl bromide from 4-nitrotoluene

An In-depth Technical Guide to the Synthesis of 4-Nitrobenzyl Bromide from 4-Nitrotoluene (B166481)

Introduction

This compound, also known as α-bromo-4-nitrotoluene, is a vital organic compound utilized extensively as an intermediate in the chemical and pharmaceutical industries.[1][2] Its primary application lies in its role as a protecting group for carboxylic acids, phenols, and other functional groups in complex organic syntheses.[3][4] The synthesis of this compound from 4-nitrotoluene is a fundamental transformation, typically achieved through a free-radical bromination of the benzylic methyl group. This guide provides a comprehensive overview of the prevalent synthetic methodologies, detailed experimental protocols, and critical safety considerations for this process, tailored for researchers, scientists, and professionals in drug development.

Reaction Overview

The conversion of 4-nitrotoluene to this compound involves the selective substitution of a hydrogen atom on the methyl group with a bromine atom. The general reaction is depicted below:

4-Nitrotoluene → this compound

This transformation is most commonly achieved via a free-radical chain reaction, where a bromine radical selectively abstracts a benzylic hydrogen, which is followed by reaction with a bromine source.

Synthetic Methodologies

Several methods have been established for the synthesis of this compound from 4-nitrotoluene, each with distinct advantages and limitations regarding yield, selectivity, and environmental impact.

-

Direct Bromination with Elemental Bromine: This classical approach involves the reaction of 4-nitrotoluene with liquid bromine, typically initiated by heat or light (such as from a tungsten lamp).[3] While effective, this method requires careful handling of highly corrosive and toxic elemental bromine.

-

Bromination with N-Bromosuccinimide (NBS): A widely used and more convenient alternative to liquid bromine is N-bromosuccinimide (NBS).[1][5] The reaction is initiated by a radical initiator (e.g., AIBN) or light. NBS provides a low, constant concentration of bromine, which enhances the selectivity for benzylic bromination over addition to the aromatic ring.[5] This method is often preferred for its milder reaction conditions and easier handling.[6]

-

Electrochemical Bromination: This method offers a regioselective approach to the α-bromination of 4-nitrotoluene.[7] Electrolysis is carried out in a two-compartment electrochemical cell, often using an aqueous solution of KBr as the supporting electrolyte.[7] This technique can achieve high conversion and selectivity under ambient conditions.[7]

-

In-situ Bromine Generation: Eco-friendly methods have been developed that generate bromine in situ. One such method uses a mixture of NaBr, NaBrO₃, and NaCl.[4][8] Another approach involves the reaction of HBr and sodium bromate (B103136) under solar irradiation to initiate the free-radical reaction.[9]

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Nitrotoluene | C₇H₇NO₂ | 137.14 | 51-52 | 99-99-0 |

| This compound | C₇H₆BrNO₂ | 216.03 | 96-99 | 100-11-8[10] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 (dec.) | 128-08-5 |

| Bromine | Br₂ | 159.81 | -7.2 | 7726-95-6 |

Table 2: Comparison of Synthetic Methods

| Method | Brominating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Direct Bromination | Elemental Bromine | Heat/Light | None | 145-150 | 53-59 | [3] |

| NBS Bromination | N-Bromosuccinimide (NBS) | Light | Acetonitrile (B52724) | 60 | ~90 (conversion) | [11] |

| NBS Bromination | N-Bromosuccinimide (NBS) | Radical Initiator | Carbon Tetrachloride | Reflux | Not specified | [6] |

| Electrochemical | KBr (80% aq.) | Electricity | Acetonitrile | Room Temp. | 82-99 | [7] |

| In-situ Generation | NaBr-NaBrO₃-NaCl | H₂SO₄ | Ethylene Dichloride | Not specified | 98.3 | [4][8] |

| Photochemical | Bromine and Bromic Acid | Visible Light (400-550 nm) | Water | 35-50 | Not specified | [9] |

Experimental Protocols

Method 1: Synthesis via Direct Bromination with Elemental Bromine

This protocol is adapted from Organic Syntheses.[3]

Materials:

-

4-Nitrotoluene (300 g, 2.2 moles)

-

Bromine (368 g, 118 mL, 2.3 moles)

-

Ligroin (b.p. 90-100°C, ~4 L)

-

Decolorizing carbon (Norite, 15 g)

Equipment:

-

1-L three-necked round-bottomed flask

-

Liquid-sealed mechanical stirrer

-

Reflux condenser with a gas trap

-

Separatory funnel

-

Oil bath

-

5-L round-bottomed flask

-

Büchner funnel and filtering flask

Procedure:

-

Place 300 g of 4-nitrotoluene into the 1-L three-necked flask.

-

Equip the flask with a stirrer, reflux condenser, and a separatory funnel with its stem reaching near the bottom of the flask. Attach a gas trap to the condenser.

-

Heat the flask in an oil bath to 145–150°C.

-

Add 368 g of bromine dropwise over two hours while stirring.

-

After the addition is complete, continue heating and stirring for an additional ten minutes.

-

While the product mixture is still molten, pour it into a 5-L flask containing 4 L of hot ligroin.

-

Add 15 g of decolorizing carbon and heat the solution to boiling for ten minutes.

-

Filter the hot solution rapidly by suction.

-

Allow the filtrate to cool to 20°C, then cool further in an ice bath to induce crystallization.

-

Collect the pale yellow crystals using a Büchner funnel, press them to remove excess solvent, and wash with two 25-cc portions of cold ligroin.

-

The resulting this compound weighs 250–280 g (53–59% yield) and has a melting point of 97.5–99°C.[3]

Method 2: Synthesis via N-Bromosuccinimide (NBS)

This protocol is a general representation of the Wohl-Ziegler reaction.[5]

Materials:

-

4-Nitrotoluene

-

N-Bromosuccinimide (NBS), 1.05 equivalents

-

Radical initiator (e.g., AIBN, benzoyl peroxide, small amount) or a light source

-

Anhydrous carbon tetrachloride or acetonitrile as solvent

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Light source (if used as initiator) or heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottomed flask, dissolve 4-nitrotoluene in a suitable solvent like acetonitrile (0.5 M solution).[11]

-

Add 1.05 equivalents of N-bromosuccinimide.

-

Add a catalytic amount of a radical initiator like AIBN, or irradiate the mixture with a light source (e.g., a tungsten lamp or a black-light lamp).[5][11]

-

Heat the mixture to reflux (around 60°C for acetonitrile) and monitor the reaction progress using TLC or GC-MS.[11] The reaction is complete when the denser NBS has been consumed and replaced by the less dense succinimide (B58015), which floats on top of the solvent.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide by-product.

-

Filter off the succinimide.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or ligroin, to yield pure this compound.[3][12]

Reaction Mechanism and Workflow Visualization

The synthesis of this compound from 4-nitrotoluene via free-radical bromination proceeds through a classic chain reaction mechanism involving initiation, propagation, and termination steps.

Caption: Free-radical chain mechanism for the bromination of 4-nitrotoluene.

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

The synthesis of this compound involves several hazardous chemicals and requires strict adherence to safety protocols.

-

4-Nitrotoluene: A combustible solid that is toxic if swallowed, inhaled, or absorbed through the skin.

-

Bromine: Highly corrosive and toxic. Causes severe burns upon contact. Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): An irritant to the eyes, skin, and respiratory system.

-

This compound: The final product is a lachrymator (induces tearing) and a corrosive substance that can cause severe skin burns and eye damage.[10][13] It is also classified as a skin sensitizer.[13]

General Precautions:

-

All manipulations should be performed in a well-ventilated chemical fume hood.[14]

-

Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (tested according to EN 374).[10][15]

-

Avoid dust formation when handling solid reagents.[14]

-

In case of skin contact, immediately wash the affected area with plenty of water. For this compound exposure, bathing the affected parts in alcohol may provide relief.[3]

-

In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]

-

Spills should be cleaned up mechanically, avoiding dust generation, and placed in appropriate containers for disposal.[10]

-

All chemical waste must be disposed of in accordance with local, regional, and national regulations.[15]

Conclusion

The synthesis of this compound from 4-nitrotoluene is a cornerstone reaction in organic synthesis, providing a valuable intermediate for various applications, especially in pharmaceutical development. While traditional methods using elemental bromine are effective, modern approaches utilizing NBS or electrochemical techniques offer improved safety, selectivity, and environmental profiles. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines are paramount for the successful and safe synthesis of this important compound.

References

- 1. Protecting Group Chemistry: The Role of this compound [ketonepharma.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 10. carlroth.com [carlroth.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. prepchem.com [prepchem.com]

- 13. This compound | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Solubility Landscape of 4-Nitrobenzyl Bromide in Organic Solvents: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of 4-Nitrobenzyl Bromide in Common Organic Solvents.

This in-depth technical guide provides a detailed overview of the solubility of this compound, a crucial reagent in organic synthesis, particularly in the development of pharmaceuticals. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in various solvent systems.

Core Topic: this compound Solubility in Organic Solvents

This compound (C₇H₆BrNO₂) is a pale yellow crystalline solid widely employed as a protecting group for carboxylic acids, phenols, and other functional groups in multi-step organic syntheses.[1] Its reactivity and utility are intrinsically linked to its solubility in the reaction medium. Understanding its solubility profile is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of synthetic intermediates.

Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Qualitative Solubility | Source |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | [1][2] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [3][4][5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | [3][4][5] |

| Benzene | C₆H₆ | Nonpolar | Soluble | [2] |

| Acetic Acid | CH₃COOH | Polar Protic | Soluble | [2] |

| Petroleum Ether | Mixture | Nonpolar | Soluble | [6] |

| Water | H₂O | Polar Protic | Slightly Soluble (hydrolyzes) | [1][2] |

Note: "Soluble" indicates that the compound dissolves to a practically useful extent for synthetic reactions. The term is qualitative and does not imply infinite solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocol outlines a standard method for determining the solubility of a solid organic compound like this compound in a given solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 98-100°C is recommended). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

-

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of solubility determination and the factors influencing it, the following diagrams are provided.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Key factors influencing the solubility of a solid compound.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is recommended that researchers perform their own quantitative solubility determinations using the protocol outlined herein to ensure data accuracy for their specific experimental conditions.

References

The Dual Nature of Nucleophilic Substitution on 4-Nitrobenzyl Bromide: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: The nucleophilic substitution on 4-nitrobenzyl bromide presents a fascinating case study in organic reaction mechanisms, occupying a mechanistic space that borders on the classical SN1 and SN2 pathways. The presence of the electron-withdrawing nitro group at the para position significantly influences the reactivity of the benzylic carbon, making it highly susceptible to nucleophilic attack. While the primary nature of the benzylic carbon and the prevalence of second-order kinetics in many reactions point towards a concerted SN2 mechanism, the potential for resonance stabilization of a transient benzylic carbocation-like character in the transition state introduces nuances that suggest a departure from a purely classical SN2 pathway. This guide delves into the mechanistic intricacies, supported by kinetic data and experimental protocols, to provide a comprehensive understanding for professionals in chemical research and development.

Introduction: The Mechanistic Dichotomy of Benzyl (B1604629) Halides

Benzyl halides are a class of organic compounds that exhibit a unique reactivity profile in nucleophilic substitution reactions. The benzylic carbon, being adjacent to an aromatic ring, can participate in resonance stabilization of a positive charge, a feature that typically favors an SN1 mechanism involving a carbocation intermediate. Conversely, the primary or secondary nature of the benzylic carbon and the accessibility for backside attack are conducive to a concerted SN2 mechanism. The actual pathway taken is a delicate balance of several factors, including the nature of the nucleophile, the solvent, the leaving group, and, crucially, the electronic effects of substituents on the aromatic ring.

This compound, with its strong electron-withdrawing nitro group, serves as a key substrate for dissecting these competing mechanistic influences. This guide will explore the evidence for the predominant mechanism and the factors that modulate its character.

The Prevailing Mechanism: Evidence for an SN2 Pathway

A substantial body of evidence suggests that the nucleophilic substitution on this compound predominantly proceeds via an SN2 or an SN2-like mechanism. This is primarily supported by kinetic studies which often reveal second-order rate laws, where the reaction rate is dependent on the concentration of both the this compound and the nucleophile. For instance, the reaction with various bases in a nitrobenzene-ethanol mixture has been reported to follow second-order kinetics.[1]

The general SN2 mechanism involves a backside attack of the nucleophile on the electrophilic benzylic carbon, leading to a pentacoordinate transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

// Reactants reactants [label=<

Nu- +

Br | H-C-H | Ar-NO2

];

// Transition State ts [label=<

[Nuδ-...C...Brδ-]‡

HH / | Ar-NO2

, fontcolor="#202124", fillcolor="#F1F3F4", style="filled"];

// Products products [label=<

Nu | H-C-H | Ar-NO2

- Br-

];

// Arrows reactants -> ts [label="Backside Attack", color="#34A853"]; ts -> products [label="Leaving Group Departure", color="#EA4335"]; }

Figure 1: General SN2 mechanism for this compound.The electron-withdrawing nitro group plays a crucial role in promoting the SN2 pathway. It enhances the electrophilicity of the benzylic carbon by inductively withdrawing electron density, making it a more attractive target for nucleophiles. While the nitro group can stabilize a negative charge through resonance, its primary effect in this context is the inductive pull, which accelerates the backside attack characteristic of an SN2 reaction.

Quantitative Kinetic Data

| Solvent (v/v Ethanol-Water) | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |

| 80:20 | 25 | 1.35 x 10⁻⁵ | Fainberg & Winstein, 1957 |

| 70:30 | 25 | 2.89 x 10⁻⁵ | Fainberg & Winstein, 1957 |

| 60:40 | 25 | 6.04 x 10⁻⁵ | Fainberg & Winstein, 1957 |

| 50:50 | 25 | 1.25 x 10⁻⁴ | Fainberg & Winstein, 1957 |

| 40:60 | 25 | 2.65 x 10⁻⁴ | Fainberg & Winstein, 1957 |

Note: This data is for p-nitrobenzyl chloride. Rate constants for the bromide are expected to be higher due to the better leaving group ability of bromide.

Experimental Protocols

The determination of reaction kinetics for nucleophilic substitution reactions of this compound typically involves monitoring the disappearance of the reactant or the appearance of a product over time. Common techniques include conductometry, spectrophotometry, and chromatography.

General Protocol for Kinetic Measurement by Conductometry

This method is suitable for reactions where there is a change in the number or nature of ions in the solution.

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

Prepare a stock solution of the nucleophile (e.g., sodium azide) of known concentration in the same solvent.

-

Ensure all glassware is scrupulously clean and dry.

-

-

Kinetic Run:

-

Equilibrate the reactant solutions to the desired reaction temperature in a constant temperature bath.

-

Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel equipped with a conductivity probe.

-

Record the conductivity of the solution at regular time intervals.

-

-

Data Analysis:

-

The change in conductivity is proportional to the change in the concentration of ionic species.

-

For a second-order reaction, a plot of 1/(conductivity at time t - final conductivity) versus time should yield a straight line, the slope of which is related to the second-order rate constant.

-

Figure 2: Workflow for a typical kinetic experiment using conductometry.

The SN1 Contribution and Borderline Behavior

While the SN2 mechanism is dominant, the possibility of a contribution from an SN1-like pathway, or a mechanism that lies in the "borderline" region, cannot be entirely dismissed, particularly in highly ionizing, weakly nucleophilic solvents.

The resonance stabilization of the benzylic carbocation, although disfavored by the electron-withdrawing nitro group, can still play a role in the transition state. The transition state of the SN2 reaction of this compound is thought to have some degree of carbocationic character, meaning there is a partial positive charge on the benzylic carbon. This is often referred to as a "loose" SN2 transition state, where bond breaking is slightly ahead of bond making.

Figure 3: The mechanistic continuum for nucleophilic substitution.

The application of the Hammett equation, which relates reaction rates to the electronic properties of substituents, can provide insights into the charge development in the transition state. For the reaction of substituted benzyl derivatives, a negative rho (ρ) value is typically observed, indicating a buildup of positive charge at the benzylic position in the transition state. The magnitude of ρ can give an indication of the extent of this charge development.

Conclusion

The nucleophilic substitution on this compound is a mechanistically rich reaction that is best described as operating predominantly through an SN2 pathway, with the potential for a shift towards a more borderline character under specific conditions. The electron-withdrawing nitro group accelerates the reaction by enhancing the electrophilicity of the benzylic carbon, a key feature for a rapid SN2 reaction. For professionals in drug development and organic synthesis, a thorough understanding of these mechanistic nuances is critical for predicting reactivity, controlling reaction outcomes, and designing efficient synthetic routes. The interplay of substrate electronics, nucleophile strength, and solvent properties underscores the importance of a multi-faceted approach to studying and applying nucleophilic substitution reactions.

References

4-Nitrobenzyl Bromide as a Protecting Group for Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. The 4-nitrobenzyl (PNB) group is a valuable tool for the protection of hydroxyl functionalities due to its straightforward installation, stability under various conditions, and versatile deprotection methods. This guide provides an in-depth overview of the application of 4-nitrobenzyl bromide for the protection of alcohols.

Introduction to the 4-Nitrobenzyl (PNB) Protecting Group

The 4-nitrobenzyl group is introduced by reacting an alcohol with this compound.[1] This protecting group is particularly useful in multi-step syntheses where other protecting groups might be labile.[1] Its stability and the specific conditions required for its removal allow for orthogonal protection strategies in the synthesis of complex molecules.[2]

Protection of Alcohols

The protection of alcohols as their p-nitrobenzyl ethers is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with this compound.[3]

General Reaction Scheme:

R-OH + Base → R-O⁻

R-O⁻ + 4-NO₂-C₆H₄-CH₂Br → R-O-CH₂-C₆H₄-NO₂ + Br⁻

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and silver oxide (Ag₂O). The choice of base and solvent depends on the substrate and the desired reaction conditions.

Table 1: Representative Conditions for the Protection of Alcohols with this compound

| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | NaH | DMF | 25 | 12 | >90 | General Protocol[3] |

| Secondary Alcohol | Ag₂O | Toluene | Reflux | 24 | 70-85 | Mild Conditions[3] |

| Phenol | K₂CO₃ | Acetone | Reflux | 8 | >95 | Standard Conditions |

Stability of the p-Nitrobenzyl Ether

The p-nitrobenzyl ether protecting group exhibits robust stability across a range of chemical conditions, making it a reliable choice in multi-step syntheses.

-

Acidic and Basic Conditions: Generally stable to both acidic and basic conditions, allowing for the manipulation of other functional groups without premature cleavage.[4]

-

Oxidizing and Reducing Agents: While stable to many common oxidizing agents, the nitro group is susceptible to reduction, which forms the basis of a key deprotection strategy. It is stable to reagents like pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions.

Deprotection of p-Nitrobenzyl Ethers

The removal of the PNB group can be accomplished through several methods, offering flexibility in synthetic design.

1. Reductive Cleavage:

The most common method for deprotecting PNB ethers involves the reduction of the nitro group to an amine. The resulting p-aminobenzyl ether is unstable and readily cleaves to release the free alcohol.

-

Catalytic Hydrogenation: This is a widely used method where the PNB-protected alcohol is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[4] This method is often high-yielding and clean.

-

Dissolving Metal Reduction: Reagents like zinc in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) can also be used to reduce the nitro group.

-

Transfer Hydrogenation: Formic acid or other hydrogen donors can be used with a palladium catalyst for a milder deprotection.[4]

Table 2: Conditions for Reductive Deprotection of p-Nitrobenzyl Ethers

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| H₂, Pd/C (10%) | Methanol (B129727)/Ethyl Acetate (B1210297) | 25 | 2-16 | >90 | Catalytic Hydrogenation[4] |

| Zn, NH₄Cl | Ethanol/Water | Reflux | 1-4 | 75-90 | Dissolving Metal Reduction |

| Formic Acid, Pd/C | Methanol | 25-40 | 1-3 | >85 | Transfer Hydrogenation[4] |

2. Oxidative Cleavage:

In some cases, oxidative methods can be employed for deprotection. A notable method involves treatment with aqueous sodium hydroxide (B78521) in methanol at elevated temperatures, which is thought to proceed via oxidation at the benzylic position.[2] This can be a useful one-step alternative to reductive methods.[2]

3. Photolytic Cleavage:

The related o-nitrobenzyl group is a well-known photolabile protecting group.[2][5] While less common for the para-isomer, photolytic cleavage can be a viable strategy under specific conditions.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water (10 mL) at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired p-nitrobenzyl ether.

Protocol 2: General Procedure for the Deprotection by Catalytic Hydrogenation

-

Dissolve the p-nitrobenzyl ether (1.0 mmol) in a suitable solvent such as methanol or ethyl acetate (10 mL).

-

Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Protocol 3: Deprotection using Aqueous Sodium Hydroxide[2]

-

To a vial containing the p-nitrobenzyl ether (0.10 mmol), add methanol (1.0 mL) and 20% aqueous sodium hydroxide (1.0 mL).[2]

-

Stir the reaction mixture at 75 °C for 1.5 to 48 hours, monitoring by TLC.[2]

-

Cool the mixture to room temperature and extract with ethyl acetate (3 x 2 mL).[2]

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.[2]

-

Purify the residue by column chromatography to yield the deprotected alcohol.[2] By-products such as 4-nitrobenzaldehyde (B150856) or methyl 4-nitrobenzoate (B1230335) may also be isolated.[2]

Conclusion

The 4-nitrobenzyl group is a highly effective and versatile protecting group for alcohols. Its ease of introduction, stability to a wide range of reaction conditions, and multiple deprotection pathways make it an invaluable asset in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. The choice of protection and deprotection conditions can be tailored to the specific needs of the synthetic route, providing a high degree of flexibility and control.

References

- 1. Protecting Group Chemistry: The Role of this compound [ketonepharma.com]

- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Nitrobenzyl Group: A Comprehensive Guide to Its Use as a Protecting Group in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 4-nitrobenzyl (PNB) group is a versatile and widely utilized protecting group in organic synthesis, particularly valued for its stability under a range of conditions and its selective removal. This technical guide provides an in-depth overview of the 4-nitrobenzyl protecting group, including its application for various functional groups, detailed experimental protocols, and a summary of its cleavage conditions.

Introduction to 4-Nitrobenzyl Protecting Groups

The 4-nitrobenzyl group serves as a robust protecting group for a variety of functional groups, including alcohols, amines, carboxylic acids, and phosphates. Its stability to acidic and some basic conditions makes it an attractive choice in multi-step syntheses where other protecting groups might be labile. The primary method for the cleavage of the 4-nitrobenzyl group is through reduction of the nitro functionality to an amine, followed by further transformation, although photolytic and other chemical cleavage methods have also been explored, particularly for the isomeric ortho-nitrobenzyl group. The electron-withdrawing nature of the nitro group influences the reactivity of the benzylic position, making it susceptible to specific cleavage conditions.[1]

Protection of Functional Groups

The 4-nitrobenzyl group is typically introduced by nucleophilic substitution using a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, in the presence of a base.

Protection of Alcohols

Alcohols are converted to their corresponding 4-nitrobenzyl ethers under basic conditions. The choice of base depends on the acidity of the alcohol.

Protection of Amines

Amines can be protected as 4-nitrobenzyl carbamates or N-alkylated with a 4-nitrobenzyl group. Carbamates are often prepared using 4-nitrobenzyl chloroformate.

Protection of Carboxylic Acids

Carboxylic acids are readily converted to 4-nitrobenzyl esters by reaction with this compound in the presence of a non-nucleophilic base.

Protection of Phosphates

Phosphate groups can be protected as 4-nitrobenzyl esters, which is particularly useful in oligonucleotide synthesis.

Cleavage of 4-Nitrobenzyl Protecting Groups

The most common method for the deprotection of 4-nitrobenzyl groups is the reduction of the nitro group to an amine, which is then typically followed by cleavage of the C-O or C-N bond.

Reductive Cleavage

A variety of reducing agents can be employed, with catalytic hydrogenation being a common and efficient method. Other reducing agents such as zinc in acetic acid or sodium dithionite (B78146) can also be effective.[1]

Photolytic Cleavage

While the ortho-nitrobenzyl group is well-known for its photolytic lability, the para-isomer is generally more stable to light. However, photolytic cleavage of 4-nitrobenzyl groups has been reported, often requiring specific substitution patterns on the aromatic ring or the use of high-energy UV light.[2][3] The mechanism for the photocleavage of the related ortho-nitrobenzyl group proceeds through an intramolecular hydrogen abstraction by the excited nitro group to form an aci-nitro intermediate, which then rearranges to release the protected functional group and 2-nitrosobenzaldehyde.[4]

Other Cleavage Methods

A mild and efficient method for the cleavage of ortho- and para-nitrobenzyl amides and ethers using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C has been reported.[5] This method is notable as it does not rely on photolysis or heavy metal catalysts.

Quantitative Data

The efficiency of protection and deprotection reactions involving the 4-nitrobenzyl group is dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative quantitative data.

| Functional Group | Protection Reagent | Base/Catalyst | Solvent | Yield (%) | Reference |

| Alcohol (Benzyl alcohol) | 4-Nitrophenyl chloroformate | Triethylamine (B128534) | Methylene chloride | 94 | [6] |

| Amine (Benzylamine) | 4-Nitrophenyl chloroformate | Triethylamine | Methylene chloride | - | [6] |

| Carboxylic Acid (Alanine) | 2-Nitrobenzyl 4-nitrophenyl carbonate | NaOH | THF/H₂O | 75 | [7] |

| Amine (Diamines) | 2-Nitrobenzyl chloroformate | - | - | 72 | - |

| Alcohol (Hindered) | 4-Nitrobenzoic acid (Mitsunobu) | DEAD, PPh₃ | THF | - | [1] |

Table 1. Representative Yields for the Protection of Various Functional Groups with Nitrobenzyl Reagents.

| Protected Group | Cleavage Method | Reagent/Conditions | Solvent | Yield (%) | Reference |

| p-Nitrobenzyl amide | NaOH/MeOH | 20% aq. NaOH, 75 °C, 1.5 h | Methanol | 63 | [5] |

| o-Nitrobenzyl amide | NaOH/MeOH | 20% aq. NaOH, 75 °C, 5 h | Methanol | 69 | [5] |

| p-Nitrobenzyl ether | NaOH/MeOH | 20% aq. NaOH, 75 °C, 32 h | Methanol | 59 | [5] |

| p-Nitrobenzyl aniline | NaOH/MeOH | 20% aq. NaOH, 75 °C, 2 h | Methanol | 65 | [5] |

| p-Nitrobenzyl urea | NaOH/MeOH | 20% aq. NaOH, 75 °C, 10.5 h | Methanol | 94 | [5] |

| o-Nitrobenzyl ester | Photolysis (365 nm) | - | Aqueous Buffer | - | [2] |

| o-Nitrobenzyl carbamate | Photolysis | - | - | 50-90 | [7] |

| N-Z(2-NO₂) Amino Acid | Photolysis (Hg lamp) | - | EtOH, dioxane, or CHCl₃ | - | [7] |

Table 2. Deprotection Yields and Conditions for Nitrobenzyl Protected Compounds.

| Compound | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| o-Nitrobenzyl acetate | Acetate | 254 | 0.20 | [8] |

| 4,5-Dimethoxy-2-nitrobenzyl derivative | Sugar-O | 364 | 0.62 | [8] |

| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | - | 365 | 0.41 | [8] |

| o-Nitroveratryl ether | Diethylamine | 355 | 0.043 | [9] |

| o-Nitroveratryl ester | Acetic acid | 355 | 0.005 | [9] |

| o-Nitroveratryl phosphate | Diethyl phosphate | 355 | 0.063 | [9] |

Table 3. Quantum Yields for the Photolytic Cleavage of ortho-Nitrobenzyl and Related Derivatives.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of functional groups using 4-nitrobenzyl derivatives. Researchers should optimize these procedures for their specific substrates.

Protection of an Alcohol as a 4-Nitrobenzyl Ether

Procedure:

-

To a solution of the alcohol (1.0 equiv) in a suitable solvent such as DMF or THF, add a base (1.1-1.5 equiv). For simple alcohols, a strong base like sodium hydride is effective. For more sensitive substrates, a milder base such as silver(I) oxide can be used.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.1 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protection of a Carboxylic Acid as a 4-Nitrobenzyl Ester

Procedure:

-

Dissolve the carboxylic acid (1.0 equiv) in a polar aprotic solvent like DMF.

-

Add a non-nucleophilic base such as cesium carbonate or triethylamine (1.1-1.5 equiv) and stir for 15-30 minutes at room temperature.

-

Add this compound (1.1 equiv) to the mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the 4-nitrobenzyl ester by recrystallization or column chromatography.

Reductive Deprotection of a 4-Nitrobenzyl Ether

Procedure:

-

Dissolve the 4-nitrobenzyl ether in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a palladium catalyst, typically 10% Pd on carbon (5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

-

Further purification can be performed if necessary.

Non-Photolytic Deprotection of a 4-Nitrobenzyl Amide

Procedure:

-

To a solution of the 4-nitrobenzyl-protected amide (1.0 equiv) in methanol, add a 20% aqueous solution of sodium hydroxide.[5]

-

Heat the reaction mixture to 75 °C and stir for the required time (typically 1.5-10 hours), monitoring the progress by TLC.[5]

-

After completion, cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[5]

-

Purify the resulting product by column chromatography.[5]

Diagrams

General Workflow for Protection and Deprotection

Caption: General workflow for the use of the 4-nitrobenzyl protecting group in a multi-step synthesis.

Photocleavage Mechanism of an ortho-Nitrobenzyl Ester

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 9. researchgate.net [researchgate.net]

4-Nitrobenzyl bromide for derivatization of carboxylic acids

An In-depth Technical Guide to the Derivatization of Carboxylic Acids with 4-Nitrobenzyl Bromide

Introduction

The quantitative analysis of carboxylic acids is crucial in various scientific fields, including pharmaceutical research, metabolomics, and environmental analysis. Techniques like High-Performance Liquid Chromatography (HPLC) are powerful tools for separation, but many simple carboxylic acids lack a strong chromophore, making them difficult to detect using common UV-Vis detectors.[1] Chemical derivatization addresses this limitation by attaching a UV-active tag to the analyte.

This compound (4-NBB), also known as p-nitrobenzyl bromide, is a highly effective derivatizing agent for carboxylic acids. It reacts to form p-nitrobenzyl esters, which possess a strong chromophore due to the nitrobenzyl group. This allows for highly sensitive detection by HPLC with UV-Vis detectors, typically in the range of 254-280 nm. The resulting derivatives are stable and exhibit good chromatographic properties, making this a reliable method for the trace analysis of carboxylic acids.

Reaction Mechanism

The derivatization of a carboxylic acid with this compound is a nucleophilic substitution reaction, specifically an SN2 reaction. The process involves two key steps:

-

Deprotonation: The carboxylic acid is first converted to its conjugate base, the carboxylate anion, by a weak base. This deprotonation is essential as the carboxylate is a much stronger nucleophile than the protonated carboxylic acid.

-

Nucleophilic Attack: The nucleophilic carboxylate anion attacks the electrophilic benzylic carbon of this compound. This attack displaces the bromide ion, which is an excellent leaving group, resulting in the formation of the corresponding 4-nitrobenzyl ester.

The reaction is often facilitated by a catalyst to enhance the reaction rate and yield.

Experimental Considerations and Data

The efficiency of the derivatization reaction depends on several factors, including the choice of solvent, catalyst, reaction temperature, and time. Aprotic solvents such as acetonitrile (B52724) or acetone (B3395972) are commonly used. To facilitate the reaction with the carboxylate salt, which may have poor solubility in organic solvents, a phase-transfer catalyst or a crown ether is often employed.

| Parameter | Typical Condition/Reagent | Purpose |

| Reagent | This compound (4-NBB) | Provides the UV-active chromophore. |

| Solvent | Acetonitrile, Acetone | Aprotic solvent to dissolve reactants. |

| Base | Potassium Carbonate (K₂CO₃), Diisopropylethylamine | Deprotonates the carboxylic acid to form the nucleophilic carboxylate. |

| Catalyst | 18-Crown-6 (B118740), Tetrabutylammonium ion | Solubilizes the carboxylate salt in the organic solvent and enhances nucleophilicity. |

| Temperature | 60 - 80 °C | Increases the rate of reaction. |

| Time | 30 - 90 minutes | Duration required for the reaction to proceed to completion. |

| Detection λ | ~254 nm | Wavelength for maximum UV absorbance of the 4-nitrobenzyl ester. |

Detailed Experimental Protocol

This section provides a generalized protocol for the derivatization of a carboxylic acid sample with this compound for subsequent HPLC-UV analysis.

Materials:

-

Carboxylic acid standard or sample

-

This compound (4-NBB) solution (e.g., 10 mg/mL in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

18-Crown-6

-

Heating block or water bath

-

Vials (2 mL) with screw caps

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the carboxylic acid sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Pipette 100 µL of the sample solution into a 2 mL reaction vial.

-

-

Reagent Addition:

-

Add approximately 5 mg of anhydrous potassium carbonate to the vial.

-

Add a catalytic amount of 18-crown-6 (approx. 1 mg).

-

Add 200 µL of the this compound solution. This ensures a molar excess of the derivatizing agent.

-

-

Reaction:

-

Securely cap the vial.

-

Heat the mixture at 80 °C for 60 minutes using a heating block or water bath.

-

-

Sample Work-up:

-

After heating, allow the vial to cool to room temperature.

-

The reaction mixture may be centrifuged to pellet the insoluble potassium carbonate.

-

The supernatant containing the derivatized analyte can be diluted with the HPLC mobile phase if necessary.

-

-

Analysis:

-

Inject an appropriate volume (e.g., 10-20 µL) of the final solution into the HPLC system.

-

HPLC Analysis of 4-Nitrobenzyl Esters

The resulting 4-nitrobenzyl esters are significantly less polar than their parent carboxylic acids. Therefore, they are well-suited for separation using reversed-phase HPLC (e.g., with a C18 column).

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium (B1175870) acetate) is typically used. The gradient starts with a higher aqueous content and ramps up the organic solvent percentage to elute the ester derivatives.

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally effective.

-

Detection: A UV detector set at approximately 254 nm provides high sensitivity for the 4-nitrobenzyl chromophore.

The derivatization shifts the retention time of the analyte and provides a strong UV signal, enabling precise and accurate quantification even at low concentrations.

Conclusion